

# Methyl 5-bromopyrimidine-4-carboxylate molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Methyl 5-bromopyrimidine-4-carboxylate

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An In-depth Technical Guide to **Methyl 5-bromopyrimidine-4-carboxylate**: A Keystone Intermediate in Modern Drug Discovery

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **methyl 5-bromopyrimidine-4-carboxylate**, a critical building block in contemporary medicinal chemistry. We will explore its fundamental properties, synthesis strategies, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile molecule.

## Introduction to a Versatile Heterocycle

**Methyl 5-bromopyrimidine-4-carboxylate** is a halogenated pyrimidine derivative that has garnered significant attention in the pharmaceutical industry. Its unique electronic and structural characteristics make it an ideal starting material for the synthesis of complex, biologically active compounds. Pyrimidine scaffolds are ubiquitous in a wide array of marketed drugs, and the strategic placement of a bromine atom and a methyl ester group on this particular heterocycle provides chemists with two reactive handles for molecular elaboration. This dual functionality is key to its utility, enabling participation in a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. Its application has been instrumental in the synthesis of potent inhibitors for protein kinase CK2 and dual endothelin receptor antagonists, highlighting its significance in developing treatments for a range of diseases.<sup>[1]</sup>

## Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key identifiers and properties of **methyl 5-bromopyrimidine-4-carboxylate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	217.02 g/mol	[2][3]
CAS Number	1009826-93-0	[2]
Appearance	White to light yellow powder/crystal	[4]
Synonyms	4-Pyrimidinecarboxylic acid, 5-bromo-, methyl ester	[2]
InChI Key	XUPQZWPAEGFTMN-UHFFFAOYSA-N	[5]
SMILES	COC(=O)C1=NC=NC=C1Br	[5]

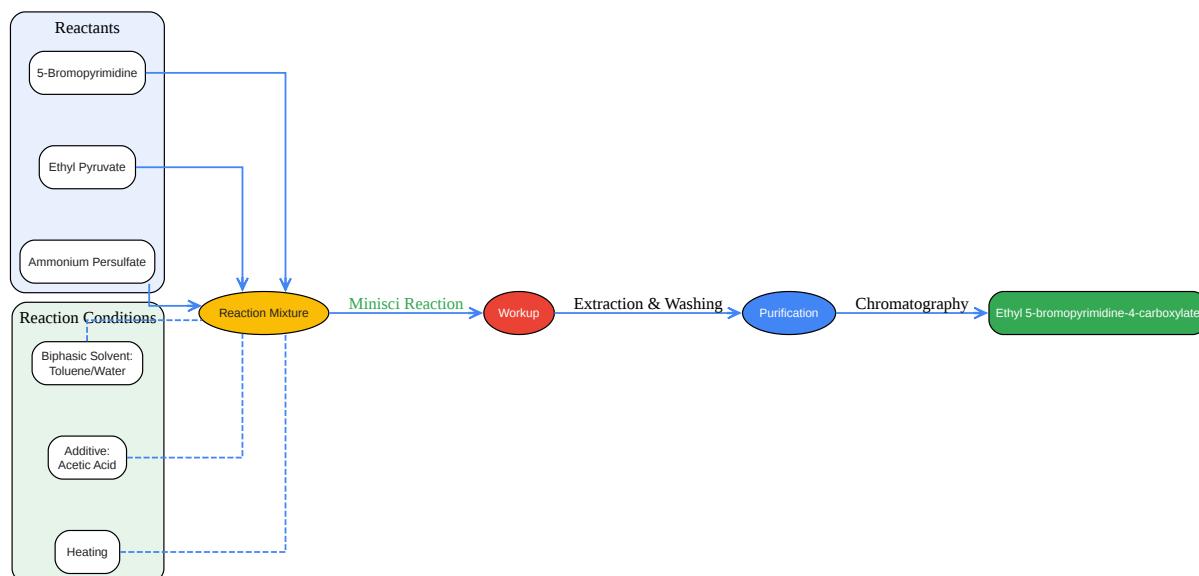
## Synthesis Strategies: From Inefficient Classics to a Modern Radical Approach

The accessibility of **methyl 5-bromopyrimidine-4-carboxylate** has been a significant factor in its adoption by medicinal chemists. While older, patented methods exist, they are often plagued by low yields and laborious purification steps.

## The Minisci Reaction: A Paradigm of Efficiency

A more contemporary and efficient approach for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters is the Minisci homolytic alkoxy carbonylation.[1] This one-step radical reaction offers a significant improvement in yield and a reduction in the number of synthetic steps compared to classical methods. The reaction proceeds by the homolytic addition of a carboxyl radical to the electron-deficient pyrimidine ring. The choice of a biphasic solvent

system (toluene-water) is crucial for minimizing polysubstitution, a common side reaction in radical chemistry. The addition of acetic acid has been found to enhance the conversion rate.[\[1\]](#) This method provides a practical and scalable route to gram quantities of the desired product. [\[1\]](#)



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Workflow for the Minisci Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate.

## A Note on a Less Favorable Patented Route

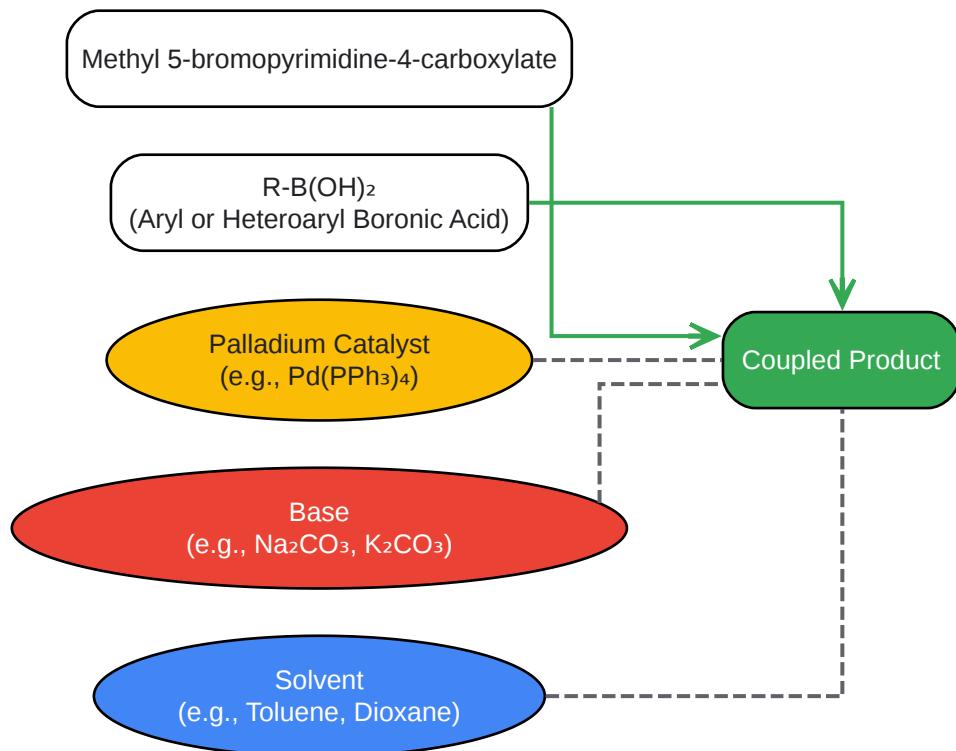
An older, two-step patented procedure involves the condensation of formamidine acetate and mucobromic acid, followed by esterification.<sup>[1]</sup> However, this method has been reported to suffer from low overall yields (3-8%) and the formation of numerous byproducts, necessitating challenging chromatographic purification.<sup>[1]</sup> This older route serves as a valuable point of comparison, underscoring the significant process improvement offered by the Minisci reaction.

## The Role in Drug Discovery: A Gateway to Complex Molecules

The synthetic utility of **methyl 5-bromopyrimidine-4-carboxylate** is primarily derived from the reactivity of the bromine atom at the 5-position. This site is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, with the Suzuki coupling being a prominent example.

## Suzuki Coupling: Forging Carbon-Carbon Bonds

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and a wide range of boronic acids or esters. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a broad array of functional groups. In the context of drug discovery, this allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.



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Generalized Suzuki Coupling Reaction with **Methyl 5-bromopyrimidine-4-carboxylate**.

## Applications in the Synthesis of Bioactive Molecules

- Protein Kinase CK2 Inhibitors: **Methyl 5-bromopyrimidine-4-carboxylate** was a key intermediate in the synthesis of the tricyclic pyrimido[4,5-c]quinoline core of CX-5011, a potent inhibitor of protein kinase CK2.<sup>[1]</sup> The synthesis involved a domino Suzuki coupling and intramolecular amide formation with 2-amino-4-(methoxycarbonyl) phenylboronic acid.<sup>[1]</sup>
- Dual Endothelin Receptor Antagonists: This pyrimidine derivative is also a precursor in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist.<sup>[6]</sup> The synthesis involves coupling with a substituted pyrimidine to form the final drug molecule.
- Other Pharmaceutical and Agrochemical Applications: The broader class of brominated pyrimidines are widely used in the synthesis of various biologically active molecules, including antiviral and anticancer agents, as well as herbicides and fungicides.<sup>[4]</sup>

## Experimental Protocols

The following are generalized protocols based on established methodologies. Researchers should always first consult the primary literature and perform appropriate risk assessments before undertaking any laboratory work.

## Protocol for Minisci-type Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate

This protocol is adapted from a reported synthesis of a closely related analog and illustrates the general principles of the Minisci reaction.[\[1\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromopyrimidine (1 equivalent), ethyl pyruvate (3 equivalents), and a biphasic solvent system of toluene and water.
- Addition of Reagents: Add acetic acid to the mixture. In a separate container, dissolve ammonium persulfate (3 equivalents) in water.
- Initiation of Reaction: Heat the pyrimidine solution to the desired reaction temperature (e.g., 80 °C). Add the ammonium persulfate solution dropwise to the heated mixture over a period of 30 minutes.
- Reaction Monitoring: Allow the reaction to proceed at the elevated temperature for several hours. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 5-bromopyrimidine-4-carboxylate.

## General Protocol for a Suzuki Coupling Reaction

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **methyl 5-bromopyrimidine-4-carboxylate** (1 equivalent), the desired

boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.02-0.05 equivalents), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Na}_2\text{CO}_3$ , 2-3 equivalents).

- **Addition of Solvent:** Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
- **Reaction:** Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
- **Reaction Monitoring:** Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired coupled product.

## Conclusion

**Methyl 5-bromopyrimidine-4-carboxylate** stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable platform for the synthesis of complex molecular architectures. The development of efficient synthetic routes, such as the Minisci reaction, has further enhanced its accessibility, making it an indispensable tool for drug discovery programs targeting a wide range of therapeutic areas. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key building blocks like **methyl 5-bromopyrimidine-4-carboxylate** in the synthetic chemist's arsenal is set to increase.

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- To cite this document: BenchChem. [Methyl 5-bromopyrimidine-4-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418896#methyl-5-bromopyrimidine-4-carboxylate-molecular-weight>

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